(R)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole
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Overview
Description
®-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole is a chiral compound with a complex structure that includes a pyridine ring, a benzhydryl group, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Dihydrooxazole Ring: The dihydrooxazole ring is formed through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of ®-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions (acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
®-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole: The enantiomer of the compound, with similar but distinct properties.
2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole: The racemic mixture of the compound.
Uniqueness
®-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture
Properties
IUPAC Name |
(4R)-2-(6-benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O/c1-4-11-21(12-5-1)19-24-20-31-28(29-24)26-18-10-17-25(30-26)27(22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-18,24,27H,19-20H2/t24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRIFGCHRUEFAC-XMMPIXPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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